![molecular formula C40H34O4S3 B14247183 [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate CAS No. 398141-47-4](/img/structure/B14247183.png)
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfanediyl group linked to a phenylene ring, which is further connected to diphenylsulfanium groups. The diacetate form indicates the presence of acetate groups, which can influence the compound’s reactivity and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate typically involves multiple steps, starting with the preparation of the sulfanediyl and phenylene intermediates. These intermediates are then reacted with diphenylsulfanium salts under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiols or other reduced forms.
Substitution: The phenylene and diphenylsulfanium groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the phenylene or diphenylsulfanium moieties.
Aplicaciones Científicas De Investigación
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfanediyl and phenylene groups into target molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-sulfur interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate involves its interaction with molecular targets through its sulfanediyl and phenylene groups. These interactions can modulate various biochemical pathways, including those related to oxidative stress and inflammation. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsulfide: A simpler compound with similar sulfur-containing groups but lacking the phenylene linkage.
Phenylene sulfide: Contains the phenylene group but with different sulfur connectivity.
Sulfanediyl bis(phenylsulfonium) salts: Compounds with similar sulfanediyl and sulfonium groups but different counterions.
Uniqueness
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate is unique due to its specific combination of sulfanediyl, phenylene, and diphenylsulfanium groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
398141-47-4 |
|---|---|
Fórmula molecular |
C40H34O4S3 |
Peso molecular |
674.9 g/mol |
Nombre IUPAC |
[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;diacetate |
InChI |
InChI=1S/C36H28S3.2C2H4O2/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;2*1-2(3)4/h1-28H;2*1H3,(H,3,4)/q+2;;/p-2 |
Clave InChI |
DKOLUQZPFFYPDD-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
![tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate](/img/structure/B14247130.png)
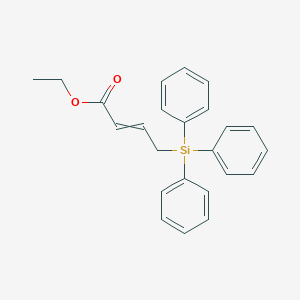
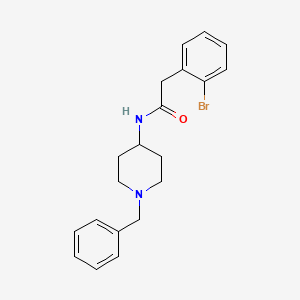
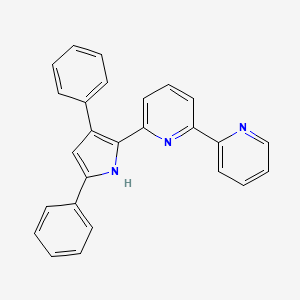
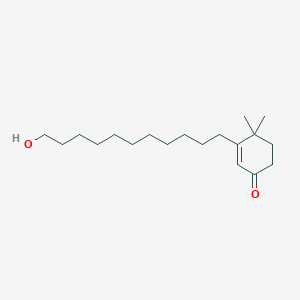
![4-[(4-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethylideneamino)benzamide](/img/structure/B14247147.png)

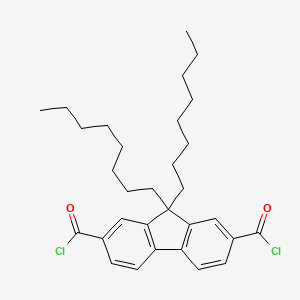
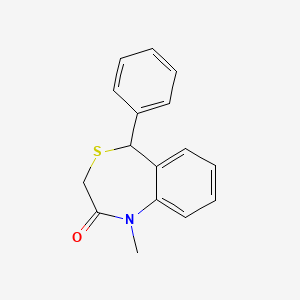

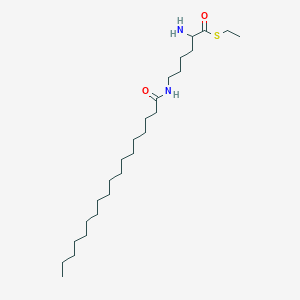
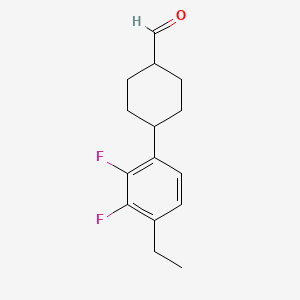
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
